Product packaging for 2-Pentanone, 4-hydroxy-4-methoxy- (9CI)(Cat. No.:CAS No. 131023-29-5)

2-Pentanone, 4-hydroxy-4-methoxy- (9CI)

Cat. No.: B590699
CAS No.: 131023-29-5
M. Wt: 132.16 g/mol
InChI Key: OZRLQWQABFEBBB-UHFFFAOYSA-N
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Description

2-Pentanone, 4-hydroxy-4-methoxy- (9CI) is a chemical compound with the molecular formula C6H12O3. This substance is presented as a chemical building block for use in professional research and development settings. It is intended for use by qualified laboratory and research personnel only. Specific applications, research value, and mechanistic data for this particular compound are not currently detailed in the public domain. Researchers are advised to consult specialized scientific literature for potential synthetic applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All safety data sheets and handling instructions should be reviewed prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131023-29-5

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

4-hydroxy-4-methoxypentan-2-one

InChI

InChI=1S/C6H12O3/c1-5(7)4-6(2,8)9-3/h8H,4H2,1-3H3

InChI Key

OZRLQWQABFEBBB-UHFFFAOYSA-N

SMILES

CC(=O)CC(C)(O)OC

Canonical SMILES

CC(=O)CC(C)(O)OC

Synonyms

2-Pentanone, 4-hydroxy-4-methoxy- (9CI)

Origin of Product

United States

Nomenclatural Discrepancy and Structural Isomerism Within the Pentanone Framework

Clarification of "2-Pentanone, 4-hydroxy-4-methoxy- (9CI)" Ambiguity

The compound name "2-Pentanone, 4-hydroxy-4-methoxy-" designates a specific and relatively obscure chemical structure. According to IUPAC nomenclature, this name describes a five-carbon backbone with a ketone functional group at the second carbon (C2). At the fourth carbon (C4), there are both a hydroxyl (-OH) group and a methoxy (B1213986) (-OCH₃) group.

The presence of a hydroxyl and an ether-like group on the same carbon atom (a non-primary carbon) classifies this molecule as a hemiketal . Hemiketals are formed by the reaction of a ketone with an alcohol, and in this intramolecular sense, can be seen as a derivative of a ketone. The structure is inherently less stable and less commonly encountered in literature compared to its more robust isomers. Its limited appearance in chemical databases and the scarcity of dedicated research underscore its status as a compound of minor academic and industrial focus compared to its structural counterparts.

Academic Significance of 4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol, DAA)

In stark contrast to the obscurity of its hemiketal isomer, 4-Hydroxy-4-methyl-2-pentanone , commonly known as Diacetone Alcohol (DAA) , is a compound of major academic and industrial importance. atamanchemicals.comprimaryinfo.comnbinno.com It is a beta-hydroxy ketone, featuring both a hydroxyl and a carbonyl group within the same molecule. primaryinfo.com

Synthesis and Production: DAA is primarily synthesized through the aldol (B89426) condensation of two molecules of acetone (B3395972). wikipedia.orgnmppdb.com.ng This reaction is typically catalyzed by bases such as barium hydroxide (B78521) or calcium hydroxide. primaryinfo.comwikipedia.org The process is a classic example of carbon-carbon bond formation and is a fundamental reaction in organic chemistry. google.comresearchgate.net

Properties and Applications: DAA is a colorless, clear liquid with a faint, pleasant odor. nbinno.comnmppdb.com.ng It is miscible with water and many organic solvents, making it an excellent solvent for a wide range of applications. primaryinfo.comcymitquimica.com Its slow evaporation rate is particularly advantageous in coatings and lacquers, where it helps produce hard, brilliant films. primaryinfo.comnbinno.comarkema.com

Beyond its use as a solvent, DAA is a crucial chemical intermediate. atamanchemicals.comgoogle.com

Dehydration: It can be dehydrated to form the α,β-unsaturated ketone, mesityl oxide. wikipedia.orggoogle.com

Hydrogenation: Hydrogenation of DAA yields hexylene glycol, another valuable industrial chemical. atamanchemicals.comwikipedia.org Furthermore, the hydrogenation of its dehydration product, mesityl oxide, is the primary route to produce methyl isobutyl ketone (MIBK), a widely used industrial solvent. atamanchemicals.comprimaryinfo.com

Due to its versatility, DAA is found in numerous products, including paints, thinners, wood preservatives, cleaning agents, and as an intermediate in pharmaceutical synthesis. atamanchemicals.comnbinno.comarkema.com

Interactive Table: Physicochemical Properties of Diacetone Alcohol (DAA) Below is a table summarizing the key properties of 4-Hydroxy-4-methyl-2-pentanone.

PropertyValueReference(s)
CAS Number 123-42-2 chemeo.comnist.gov
Molecular Formula C₆H₁₂O₂ cymitquimica.comnist.gov
Molecular Weight 116.16 g/mol nist.govbiosynth.com
Appearance Colorless liquid wikipedia.orgnmppdb.com.ng
Boiling Point 166-168 °C biosynth.comsigmaaldrich.com
Melting Point -47 °C nmppdb.com.ngsigmaaldrich.com
Flash Point 58 °C atamanchemicals.comsigmaaldrich.com
Density ~0.938 g/cm³ at 20°C sigmaaldrich.com
Solubility Miscible in water primaryinfo.comprepchem.com

Distinction from 4-Methoxypentan-2-one (B81126)

Another important structural isomer is 4-Methoxypentan-2-one . It is crucial to distinguish this compound from both DAA and the aforementioned hemiketal.

Structurally, 4-methoxypentan-2-one has a methoxy group (-OCH₃) at the C4 position but lacks the hydroxyl group present in DAA. nih.govchemspider.com This absence of the hydroxyl moiety means it cannot act as a hydrogen bond donor, which significantly alters its physical properties, such as boiling point and solubility, compared to DAA. It is classified as a keto-ether. Unlike DAA, it is not an alcohol and does not undergo reactions typical of alcohols, such as dehydration. Its primary use is as a solvent.

Interactive Table: Comparison of Pentanone Isomers This table highlights the structural and functional differences between the key isomers discussed.

Feature2-Pentanone, 4-hydroxy-4-methoxy-4-Hydroxy-4-methyl-2-pentanone (DAA)4-Methoxypentan-2-one
CAS Number Not commonly assigned123-42-213122-52-6
Functional Groups Ketone, Hemiketal (Hydroxy, Methoxy on same carbon)Ketone, AlcoholKetone, Ether
Structure CH₃C(=O)CH₂C(OH)(OCH₃)CH₃CH₃C(=O)CH₂C(OH)(CH₃)₂CH₃C(=O)CH₂CH(OCH₃)CH₃
Common Name N/ADiacetone AlcoholN/A
Key Characteristic Unstable hemiketalVersatile solvent and intermediateKeto-ether solvent

Contextualizing Related Pentanone Derivatives in Academic Inquiry

The study of pentanones extends beyond these specific isomers, encompassing a wide range of derivatives that are subjects of academic research.

4-Methoxy-4-methyl-2-pentanone (B89442) (Pentoxone): This isomer, different from 4-methoxypentan-2-one, is a commercially available solvent. nih.govnist.govnoaa.gov It features both a methoxy group and a methyl group on the C4 carbon, making it a stable keto-ether. nist.gov

3-Pentanone (B124093) (Diethyl Ketone): Simpler in structure, 3-pentanone has been a subject of metabolic studies, particularly in how its levels in exhaled breath may change under inflammatory conditions, linking it to the catabolism of branched-chain amino acids. nih.gov

Unsaturated Pentanones: As mentioned, Mesityl Oxide (4-methyl-3-penten-2-one) is an α,β-unsaturated ketone derived from DAA. google.com Such compounds are important building blocks in organic synthesis.

Functionalized Pentanones: Research into compounds like 2,5-dibenzylidenecyclopentanone, a curcumin (B1669340) analog, explores the synthesis and pharmacokinetic properties of complex ketones for potential therapeutic applications. bio-conferences.org

This broader academic interest highlights how the pentanone scaffold can be modified with various functional groups to create molecules with tailored properties for applications ranging from industrial solvents to advanced materials and biomedical research.

Synthetic Methodologies and Reaction Pathways

Classical Synthetic Routes to 4-Hydroxy-4-methyl-2-pentanone

4-Hydroxy-4-methyl-2-pentanone, commonly known as diacetone alcohol (DAA), is a significant derivative of acetone (B3395972). Its synthesis is a classic example of an aldol (B89426) condensation reaction.

The traditional and most fundamental method for producing 4-hydroxy-4-methyl-2-pentanone is the self-condensation of two acetone molecules in the presence of a base catalyst. acs.org This equilibrium reaction is typically performed at low temperatures to favor the formation of the addition product, diacetone alcohol, over the subsequent dehydration product, mesityl oxide.

Commonly used homogeneous catalysts include alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), as well as alkaline earth metal bases like barium hydroxide and calcium hydroxide. acs.orgnih.gov The mechanism involves the deprotonation of an acetone molecule by the base to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of a second acetone molecule, leading to the formation of an alkoxide intermediate, which is subsequently protonated to yield diacetone alcohol.

A drawback of using strong, soluble bases like NaOH is the need for a neutralization step, often with an acid like phosphoric acid, to quench the catalyst and prevent the reverse reaction or side reactions during product purification. biosynth.com This adds complexity and cost to the process.

To overcome the challenges associated with homogeneous catalysis, significant research has been directed towards heterogeneous catalytic systems. These offer advantages such as easier catalyst separation, potential for recycling, and suitability for continuous flow processes.

Solid Base Catalysts: A variety of solid base catalysts have been explored for the aldol condensation of acetone. These include:

Alkaline Hydroxides on Carriers: Dispersing alkaline hydroxides like NaOH on porous carriers can improve catalyst handling and performance in fixed-bed reactors. sigmaaldrich.com

Ion-Exchange Resins: Strongly basic anion-exchange resins, such as Amberlyst A26-OH, have proven effective for DAA synthesis. pnas.org Studies have shown that conversion and selectivity increase with decreasing temperature, and the addition of water can have a positive effect on selectivity and the catalyst's operational lifetime. pnas.org

Hydrotalcites: Layered double hydroxides (LDHs), or hydrotalcites, are effective solid base catalysts for this reaction. biosynth.com Their catalytic activity can be tuned by altering their composition.

Metal Oxides: Mixed metal oxides, particularly Mg-Al mixed oxides, have demonstrated catalytic performance, although they generally exhibit lower activity compared to stronger bases, requiring higher reaction temperatures. thieme-connect.com

Calcium Carbide (CaC₂): Exhibiting extremely strong Lewis basicity, calcium carbide has been shown to be a highly active catalyst for acetone condensation, achieving high conversion rates under milder conditions than many metal oxides. thieme-connect.com

The table below summarizes the performance of various catalytic systems for diacetone alcohol formation.

Catalyst SystemReactant(s)TemperatureKey Findings
Potassium Hydroxide (KOH)AcetoneBelow 10°CClassic method; requires neutralization step. prepchem.com
Sodium Hydroxide (NaOH) on AsbestosAcetone18-23°CAllows for continuous process; 11-13% conversion. sigmaaldrich.com
Amberlyst A26-OH (Ion-Exchange Resin)Acetone-30°C to 45°CConversion and selectivity increase at lower temperatures. pnas.org
Hydrotalcites (LDHs)AcetoneN/AExcellent solid base catalysts for selective aldolization. biosynth.com
Calcium Carbide (CaC₂)AcetoneRefluxingHigh acetone conversion (>80% within 2h at 150°C). thieme-connect.com
Treated Ion Exchange Resin & Magnesium HydroxideAcetone0-40°C (Vapor)Used in continuous distillation; shorter reaction times. acs.org

Asymmetric Synthesis of Chiral 4-Hydroxy-3-methyl-2-pentanone Enantiomers

The synthesis of specific enantiomers of chiral molecules is a central goal in modern organic chemistry. 4-Hydroxy-3-methyl-2-pentanone possesses two stereocenters, making its enantioselective synthesis a subject of interest, typically approached via asymmetric aldol reactions. This involves the crossed-aldol reaction between acetone and acetaldehyde.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. The amino acid L-proline is a particularly effective catalyst for asymmetric aldol reactions. acs.org

The established mechanism for the proline-catalyzed aldol reaction proceeds through an enamine intermediate. acs.orgpnas.org Proline first reacts with a ketone (in this case, acetone) to form an enamine. This enamine, being nucleophilic, then attacks the aldehyde (acetaldehyde). The chiral environment provided by the proline catalyst directs the attack to one face of the aldehyde, leading to the preferential formation of one enantiomer of the aldol product. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion. The stereochemical outcome is rationalized by a widely accepted transition state model where the carboxyl group of proline acts as a hydrogen bond donor to the aldehyde, facilitating a highly organized, chair-like transition state. thieme-connect.comnih.gov

While specific performance data for the reaction between acetone and acetaldehyde are not detailed in the surveyed literature, the principles have been extensively demonstrated for reactions between acetone and other aliphatic aldehydes. organic-chemistry.org Optimized conditions often involve careful selection of solvents, such as mixtures of chloroform and DMSO, to achieve high chemoselectivity and stereoselectivity. thieme-connect.comorganic-chemistry.org

Beyond organocatalysis, other enantioselective methodologies can be applied to synthesize chiral β-hydroxy ketones. These methods generally fall into three categories:

Chiral Auxiliary-Based Methods: A chiral auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical course of the aldol reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

Chiral Reagent-Based Methods: A stoichiometric amount of a chiral reagent is used to control the stereoselectivity. An example is the use of chiral boron enolates in asymmetric aldol additions.

Chiral Catalyst-Based Methods: This is the most atom-economical approach, where a substoichiometric amount of a chiral catalyst (either a metal complex with a chiral ligand or an organocatalyst like proline) creates a chiral environment for the reaction.

The proline-catalyzed reaction described above is a prime example of the third category, which is often preferred for its efficiency and reduced waste.

Industrial-Scale Production Techniques for 4-Hydroxy-4-methyl-2-pentanone

For the large-scale production of diacetone alcohol, processes that are efficient, cost-effective, and environmentally benign are required. Industrial methods often employ continuous processes and heterogeneous catalysts to simplify manufacturing.

Another industrial approach involves passing liquid or vaporized acetone through a fixed-bed reactor containing a solid catalyst. acs.orgsigmaaldrich.com For instance, a process may involve heating acetone to produce a vapor, cooling the vapor to the optimal reaction temperature (e.g., 0-40°C), and then passing it through a reactor containing a mixed catalyst of ion-exchange resin and magnesium hydroxide. acs.org The resulting liquid is then purified by distillation. These methods avoid the complex separation and waste disposal issues associated with homogeneous catalysts used in traditional batch processes.

Process Optimization for Yield and Purity

Achieving high yield and purity in the synthesis of 4-hydroxy-4-methyl-2-pentanone requires careful control of reaction parameters to favor the forward reaction and minimize side reactions, such as the subsequent dehydration to mesityl oxide. jetir.orgepa.gov

Influence of Temperature and Water: Lower reaction temperatures are beneficial as they shift the thermodynamic equilibrium towards the product, diacetone alcohol. Additionally, the presence of water has been shown to act as a selectivity enhancer in some catalytic systems. While seemingly counterintuitive for a condensation reaction, controlled addition of water can improve the selectivity for diacetone alcohol when using certain basic ion-exchange resins as catalysts. A patented method describes a continuous distillation reaction process where acetone steam is cooled to 0-40°C before entering a reactor, which helps in shortening reaction times and reducing side reactions. google.com

Table 1: Factors Influencing Yield and Purity in Diacetone Alcohol Synthesis
ParameterEffect on Yield/PurityRationale
Low TemperatureIncreases YieldShifts the exothermic aldol addition equilibrium towards the product side.
Reactive DistillationIncreases Conversion & YieldSimultaneous removal of product shifts equilibrium to favor product formation. jetir.org
Water ContentCan Enhance SelectivityBoosts selectivity with certain basic ion-exchange resin catalysts.
Catalyst ChoiceAffects Selectivity & PurityHeterogeneous catalysts can reduce side products and simplify purification. jetir.org

Advanced Catalytic Systems in Large-Scale Synthesis

The choice of catalyst is paramount in the large-scale synthesis of 4-hydroxy-4-methyl-2-pentanone, influencing reaction rate, selectivity, and process sustainability.

Homogeneous vs. Heterogeneous Catalysts: Traditionally, homogeneous base catalysts like sodium hydroxide or barium hydroxide have been used. jetir.orggoogle.com However, these catalysts can lead to undesired side products and present challenges in separation and catalyst regeneration. jetir.orggoogle.com This has driven the development of heterogeneous catalysts.

Ion-Exchange Resins: Strongly basic anion-exchange resins, such as Amberlyst A26-OH and Amberlite IRA-900, have emerged as effective and cost-efficient heterogeneous catalysts. jetir.org These solid catalysts are easily separated from the reaction mixture, can be regenerated, and often exhibit high selectivity towards the desired product. jetir.org Their macroreticular structure provides high surface area and accessibility for the reactant molecules.

Advanced Materials: More recent research has explored the use of novel materials like perovskite catalysts. For instance, perovskites with the formula LaM₁₋ₓCuₓO₃ (where M = Cr, Fe, Co) have been synthesized and tested. The LaCr₀.₅Cu₀.₅O₃ catalyst, in particular, has shown high activity, which is attributed to the active sites on the material's surface, with the inclusion of copper enhancing catalytic efficacy. researchgate.net A method using a mixed catalyst of a treated ion-exchange resin and magnesium hydroxide has also been developed to improve product quality and reduce waste. google.com

Table 2: Comparison of Catalytic Systems for Diacetone Alcohol Synthesis
Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous BaseBarium Hydroxide (Ba(OH)₂), Sodium Hydroxide (NaOH)Well-established process. jetir.orgwikipedia.orgDifficult to separate, can cause side reactions and resinification. jetir.orggoogle.com
Anion-Exchange ResinsAmberlyst A26-OH, Amberlite IRA-900High selectivity, easy separation, regenerable, cost-effective. jetir.orgLimited thermal stability (Hofmann elimination at high temperatures).
PerovskitesLaCr₀.₅Cu₀.₅O₃High catalytic activity and potential for high conversion rates. researchgate.netMore complex synthesis, may be less cost-effective currently.
Mixed CatalystsIon-exchange resin + Magnesium HydroxideFewer side reactions, better product quality, reduces hazardous waste. google.comRequires specific preparation and treatment of catalyst components.

Chemical Transformations of 4-Hydroxy-4-methyl-2-pentanone

As a β-hydroxy ketone, 4-hydroxy-4-methyl-2-pentanone is a versatile intermediate that undergoes a variety of chemical transformations at both the hydroxyl and carbonyl functional groups. nmppdb.com.ng

Oxidation Reactions

The oxidation of 4-hydroxy-4-methyl-2-pentanone can proceed via different pathways depending on the oxidant used.

OH-Initiated Oxidation: In atmospheric chemistry studies, the oxidation initiated by hydroxyl (OH) radicals leads to the formation of acetone, peroxyacetyl nitrate (PAN), formaldehyde, and carbon monoxide. nih.gov The molar yield of acetone is nearly 100%, indicating that the primary reaction pathway involves H-atom abstraction from the -CH₂- group. nih.gov

Oxidation with Trichloroisocyanuric Acid (TCICA): The reaction with TCICA in an acidic medium results in the cleavage of the molecule to yield acetone, acetic acid, and formic acid as the main products. researchgate.net

Silver(I)-Catalyzed Oxidation: The oxidation by Cerium(IV) can be catalyzed by Silver(I) ions. The proposed mechanism involves the formation of an adduct between the Ag(I) ion and the diacetone alcohol substrate, which is then oxidized by Ce(IV). researchgate.net

Reduction Reactions

The primary reduction reaction of 4-hydroxy-4-methyl-2-pentanone involves the hydrogenation of its ketone functional group. This process yields 2-methyl-2,4-pentanediol, a compound commonly known as hexylene glycol. wikipedia.orgnmppdb.com.ng This transformation is of significant industrial importance as hexylene glycol is a widely used solvent and chemical intermediate.

Nucleophilic Substitution Reactions

The hydroxyl group of 4-hydroxy-4-methyl-2-pentanone can act as a leaving group after protonation, enabling nucleophilic substitution reactions. In the presence of an acid catalyst, the alcohol can be protonated, which facilitates attack by a nucleophile. researchgate.net For example, the reaction with ethyl cyanoacetate in the presence of an ammonium acetate catalyst involves the protonated alcohol as an intermediate, which then reacts with the deprotonated ethyl cyanoacetate nucleophile. researchgate.net

Dehydration Pathways

One of the most characteristic reactions of 4-hydroxy-4-methyl-2-pentanone is its dehydration to form 4-methyl-3-penten-2-one, commonly known as mesityl oxide, an α,β-unsaturated ketone. wikipedia.orgnmppdb.com.ng This elimination reaction can be catalyzed by both acids and bases.

Acid-Catalyzed Dehydration: Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Subsequent elimination of water and a proton from the adjacent carbon results in the formation of the double bond. pearson.com

Base-Catalyzed Dehydration: In the presence of a base, an enolate is formed. The hydroxyl group is then eliminated, leading to the formation of mesityl oxide. pearson.com

Thermal/Iodine-Catalyzed Dehydration: The dehydration can also be achieved by heating, often with a small amount of iodine as a catalyst. orgsyn.org This method is a common laboratory procedure for the synthesis of mesityl oxide. orgsyn.org

Synthetic Routes to 4-Methoxy-4-methyl-2-pentanone (B89442)

The production of 4-methoxy-4-methyl-2-pentanone is not commonly detailed in a single, direct synthesis in scientific literature. However, a logical and chemically sound synthetic pathway can be constructed. This pathway involves two main stages: the synthesis of the precursor alcohol and its subsequent etherification.

The primary upstream chemical precursor for the synthesis of 4-methoxy-4-methyl-2-pentanone is 4-hydroxy-4-methyl-2-pentanone, more commonly known as diacetone alcohol (DAA). wikipedia.org DAA is a versatile synthetic intermediate that is itself synthesized from acetone. wikipedia.orggoogle.com

The synthesis of diacetone alcohol is a classic aldol reaction where two molecules of acetone condense in the presence of a base catalyst. google.comresearchgate.net Common catalysts for this reaction include solid sodium hydroxide or potassium hydroxide, though these can lead to side reactions. google.com More refined methods utilize catalysts such as barium hydroxide or a mixture of an ion-exchange resin and magnesium hydroxide to improve product quality and reduce environmental impact. google.comprepchem.com The reaction involves the formation of an enolate from one acetone molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second acetone molecule.

A laboratory-scale preparation of diacetone alcohol involves refluxing acetone over a barium hydroxide catalyst. prepchem.com The progress of the reaction can be monitored by the rise in the boiling point of the mixture. orgsyn.org Once the reaction is complete, the excess acetone is distilled off, and the resulting crude diacetone alcohol is purified by distillation under reduced pressure to prevent decomposition. prepchem.comorgsyn.org

Table 1: Synthesis of Diacetone Alcohol from Acetone

Reactant Catalyst Key Conditions Product
Acetone Barium Hydroxide Refluxing 4-hydroxy-4-methyl-2-pentanone (Diacetone Alcohol)

The conversion of the tertiary hydroxyl group of diacetone alcohol to a methoxy (B1213986) group to form 4-methoxy-4-methyl-2-pentanone presents a challenge typical for tertiary alcohols. Standard etherification methods must be carefully considered to avoid competing elimination reactions.

One of the most common methods for ether synthesis is the Williamson ether synthesis. ntu.edu.sg This reaction typically involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an S(_N)2 reaction with an alkyl halide. ntu.edu.sg However, this method is generally not suitable for tertiary alcohols like diacetone alcohol. The alkoxide of a tertiary alcohol is a strong base, and when reacted with a methyl halide, it would likely lead to an E2 elimination reaction, producing an alkene (mesityl oxide in this case) rather than the desired ether. ntu.edu.sgmasterorganicchemistry.com

A more viable approach for the etherification of a tertiary alcohol is through an S(_N)1-type reaction under acidic conditions. youtube.com In this proposed pathway, a strong acid, such as sulfuric acid, would be used to protonate the hydroxyl group of diacetone alcohol. youtube.com This protonation turns the hydroxyl group into a good leaving group (water). The departure of the water molecule would result in the formation of a relatively stable tertiary carbocation. This carbocation intermediate would then be attacked by a weak nucleophile, in this case, methanol, which would typically be used as the solvent for the reaction. youtube.com The final step would be the deprotonation of the resulting oxonium ion by a weak base (such as another molecule of methanol) to yield the final product, 4-methoxy-4-methyl-2-pentanone. youtube.com

Table 2: Proposed Etherification of Diacetone Alcohol

Starting Material Reagents Proposed Mechanism Product

It is important to note that while this acid-catalyzed etherification is a plausible synthetic route based on fundamental principles of organic chemistry, specific optimized reaction conditions for the synthesis of 4-methoxy-4-methyl-2-pentanone from diacetone alcohol are not extensively documented in readily available scientific literature. The development of sustainable and eco-friendly synthesis methods for this compound is an area of ongoing interest. datainsightsmarket.com

Mechanistic Investigations and Elucidation of Reactivity

Elucidation of Aldol (B89426) Condensation Reaction Mechanisms

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy ketone or aldehyde. magritek.comquora.com While extensive literature exists for the self-condensation of acetone (B3395972) to form 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol), specific mechanistic studies detailing the aldol condensation of 2-Pentanone, 4-hydroxy-4-methoxy- are not widely documented in available scientific literature. researchgate.netgoogle.com However, based on established principles, a theoretical mechanism can be proposed.

The initial and crucial step in a base-catalyzed aldol reaction is the abstraction of an acidic α-hydrogen (a hydrogen atom on a carbon adjacent to the carbonyl group) to form a resonance-stabilized enolate ion. magritek.com For a hypothetical self-condensation of 2-Pentanone, 4-hydroxy-4-methoxy-, a base would preferentially deprotonate the C1 methyl group over the C3 methylene (B1212753) group due to less steric hindrance.

The resulting enolate would be the key nucleophilic species, ready to attack an electrophilic carbonyl carbon. The presence of the methoxy (B1213986) group at the C4 position is expected to exert an electronic influence on the reactivity of the carbonyl group, but it does not directly participate in the enolate formation at the α-carbon.

Following its formation, the enolate of 2-Pentanone, 4-hydroxy-4-methoxy- would attack the carbonyl carbon of a second, unreacted molecule. This nucleophilic addition results in the formation of an alkoxide intermediate. Subsequently, this intermediate would be protonated by a protic solvent (like water or alcohol) to yield the initial β-hydroxy ketone aldol addition product. Under typical aldol condensation conditions, this product can then undergo dehydration, often facilitated by heat or acid/base catalysis, to form a more stable α,β-unsaturated ketone. quora.com

Mechanistic Studies of 4-Hydroxy-4-methyl-2-pentanone in Named Organic Reactions

In contrast to the limited specific data on its methoxy- analog, 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) is a well-studied precursor and intermediate in several named organic reactions. nist.govnist.govsigmaaldrich.com Its ability to act as a stable, easily handled acetone enolate equivalent makes it a valuable reagent. sigmaaldrich.comscientificlabs.com

4-Hydroxy-4-methyl-2-pentanone is utilized in catalytic tandem aldol-transfer–Tischtschenko reactions. scientificlabs.com In this process, an aluminum catalyst, such as one derived from biphenol, facilitates a retro-aldol reaction of the diacetone alcohol, generating an aluminum enolate of acetone in situ. researchgate.net This enolate then adds to an aldehyde substrate (R-CHO). The resulting aldol adduct undergoes an intramolecular hydride transfer, characteristic of the Tischtschenko reaction, where the alkoxide reduces the adjacent ketone. This tandem sequence efficiently produces monoesters of 1,3-diols. researchgate.net The reaction is particularly effective with aliphatic aldehydes and can achieve high diastereoselectivity for the anti-diol monoester. researchgate.net

The organocatalyst L-proline has been shown to effectively catalyze aldol-transfer reactions between 4-hydroxy-4-methyl-2-pentanone and various aldehydes. rsc.org The mechanism is believed to proceed via an enamine pathway, which is characteristic of many proline-catalyzed reactions. mdpi.comunits.it L-proline reacts with the ketone functionality of diacetone alcohol (or more accurately, the acetone generated from its retro-aldol reaction) to form a nucleophilic enamine intermediate. researchgate.netwikipedia.org This enamine then attacks the aldehyde, leading to the formation of a new β-hydroxy ketone after hydrolysis. rsc.org This method serves as an efficient way to generate aldol products without the need for strong bases or metal catalysts. rsc.org

Table 1: Examples of L-Proline Catalyzed Aldol-Transfer Products
Aldehyde ReactantResulting ProductReference
4-Nitrobenzaldehyde4-Hydroxy-4-(4'-nitrophenyl)-butan-2-one rsc.org
2-Chloro-5-nitrobenzaldehyde4-Hydroxy-4-(2'-chloro-5'-nitro-phenyl)-butan-2-one rsc.org
Isobutyraldehyde4-Hydroxy-5-methyl-hexan-2-one rsc.org
Cyclohexyl carboxaldehyde(4R)-4-(Cyclohexyl)-4-hydroxy-2-butanone rsc.org

4-Hydroxy-4-methyl-2-pentanone also functions as an acetone enolate surrogate in palladium-catalyzed α-arylation reactions. sigmaaldrich.comscientificlabs.com In this process, a palladium catalyst, in conjunction with a suitable ligand and base, facilitates the coupling of an aryl halide or triflate with the ketone. The reaction mechanism involves the generation of an enolate from the diacetone alcohol, which then participates in the palladium catalytic cycle. This cycle typically includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation or a related step with the enolate, and concluding with reductive elimination to yield the α-arylated ketone product and regenerate the Pd(0) catalyst. This method provides a reliable route to mono-α-arylated ketones. sigmaaldrich.com

Reaction Mechanisms Involving 4-Methoxypentan-2-one (B81126)

A singular study noted the formation of 4-methoxy-4-methyl-2-pentanone (B89442) during the low-temperature oxidation of coal. In this context, it was found to react with hydrogen sulfide (B99878) (H₂S) to produce 4-mercapto-4-methyl-2-pentanone. mdpi.com This transformation suggests a potential reactivity at the carbonyl group or the methoxy-bearing carbon, but further mechanistic details were not provided.

There is no available research that specifically discusses the formation or reaction of ketone homoenolate anion equivalents from 4-methoxy-4-methyl-2-pentanone. This pathway, which involves the generation of a reactive species at the β-carbon to the carbonyl group, remains a theoretical possibility that has not been experimentally verified for this compound.

No literature was found describing catalytic ring-opening reactions involving 4-methoxy-4-methyl-2-pentanone. Such reactions would likely require the incorporation of the pentanone structure into a cyclic system, for which no synthesis or subsequent ring-opening studies have been reported.

Specific research on the hydroxyalkylation pathways of 4-methoxy-4-methyl-2-pentanone is not present in the available literature. While ketones can undergo such reactions, the specific conditions and outcomes for this compound have not been documented.

Biological Mechanisms and Enzymatic Interactions

The biological role and enzymatic interactions of 4-methoxy-4-methyl-2-pentanone are largely uncharacterized. The compound has been identified as a volatile organic compound in several plant species, but its direct contribution to the biological activities of these plants' extracts has not been determined.

Interaction with Molecular Targets and Biochemical Pathways

4-Methoxy-4-methyl-2-pentanone has been identified as a constituent in the essential oils of various plants, including mango cultivars, laurel, and Withania somnifera, as well as in sorghum. nih.govbiomedpharmajournal.orgnih.govpvj.com.pk Extracts from these plants have demonstrated antimicrobial and other biological effects. nih.govbiomedpharmajournal.orgpvj.com.pk However, the specific molecular targets and biochemical pathways through which 4-methoxy-4-methyl-2-pentanone might exert any biological activity remain unknown. There is no direct evidence linking this specific compound to the observed effects of the total extracts.

Role as a Substrate for Enzyme-Mediated Transformations

There is currently no scientific literature available that investigates the role of 4-methoxy-4-methyl-2-pentanone as a substrate for enzyme-mediated transformations. While its metabolism in biological systems is a relevant area of inquiry, particularly given its presence in natural sources, this has not been a subject of published research. epa.gov

Analytical Chemistry Approaches for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Specific GC methods for the separation and identification of 2-Pentanone, 4-hydroxy-4-methoxy- have not been documented. For the related compound, 4-hydroxy-4-methyl-2-pentanone, GC is used as an analytical standard for analyzing volatile compounds in products like wine, often coupled with mass spectrometry (SPE-GC-MS).

There are no specific liquid chromatography methods detailed for 2-Pentanone, 4-hydroxy-4-methoxy-. However, a reverse-phase HPLC method has been developed for 4-methoxy-4-methyl-2-pentanone (B89442), utilizing a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid for MS compatibility.

Spectroscopic Characterization Methodologies

An IR spectrum for 2-Pentanone, 4-hydroxy-4-methoxy- is not available. Hypothetically, its IR spectrum would exhibit characteristic absorption bands for a hydroxyl group (O-H stretch), a ketone carbonyl group (C=O stretch), and a C-O-C ether linkage. For comparison, the IR spectrum of 4-hydroxy-4-methyl-2-pentanone shows prominent peaks corresponding to its O-H and C=O functional groups.

No mass spectrometry data for 2-Pentanone, 4-hydroxy-4-methoxy- could be located. In electron ionization mass spectrometry (EI-MS), the fragmentation pattern is crucial for identification. Data for the related compound, 4-hydroxy-4-methyl-2-pentanone, is available in the NIST WebBook.

NMR spectra are essential for unambiguous structure determination. However, no ¹H NMR or ¹³C NMR data for 2-Pentanone, 4-hydroxy-4-methoxy- are published in the sources reviewed. ¹H-NMR spectra for the related compound diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) have been analyzed to assign proton signals to its molecular structure.

Advanced Analytical Methodologies

Advanced analytical techniques provide the sensitivity and selectivity required for the detailed analysis of 2-Pentanone, 4-hydroxy-4-methoxy-. These methods are essential for resolving complex mixtures and detecting trace amounts of the compound.

Due to the presence of a stereocenter at the C4 position, 2-Pentanone, 4-hydroxy-4-methoxy- can exist as a pair of enantiomers. The assessment of chiral purity is critical in various applications, particularly in pharmaceutical and biological contexts where enantiomers can exhibit different physiological activities. Chiral chromatography is the primary technique for separating and quantifying these enantiomers.

Chiral Gas Chromatography (GC):

Chiral Gas Chromatography (GC) is a powerful technique for the enantioselective analysis of volatile compounds like 2-Pentonone, 4-hydroxy-4-methoxy-. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Direct Chiral GC: In this approach, the racemic mixture is directly injected onto a column coated with a chiral stationary phase. Cyclodextrin derivatives are commonly used CSPs for the separation of chiral ketones and alcohols. The differential interaction between the enantiomers and the CSP results in different retention times, allowing for their individual quantification. For analogous hydroxy ketones, baseline separation can often be achieved, enabling the determination of enantiomeric excess (ee). gcms.cznih.gov

Indirect Chiral GC via Derivatization: When direct separation is challenging, derivatization with a chiral reagent can be employed. This process converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral GC column. researchgate.netresearchgate.net Common chiral derivatizing agents for hydroxyl groups include Mosher's acid chloride or α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomeric esters exhibit distinct chromatographic behavior. researchgate.net

Illustrative Chiral GC Separation Data:

TechniqueChiral Stationary Phase/Derivatizing Agent(R)-enantiomer Retention Time (min)(S)-enantiomer Retention Time (min)Resolution (Rs)
Direct Chiral GCBeta-cyclodextrin derivative12.513.2>1.5
Indirect Chiral GC(R)-MTPA-Cl15.816.5>1.8

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral High-Performance Liquid Chromatography (HPLC) is another essential technique for enantiomeric separation, particularly for less volatile compounds or when derivatization is not desirable. phenomenex.comsigmaaldrich.com

Normal-Phase Chiral HPLC: This mode often provides excellent selectivity for chiral separations. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are widely used and can effectively resolve a broad range of racemic mixtures, including ketones and alcohols. phenomenex.comphenomenex.com

Reversed-Phase Chiral HPLC: While less common for this type of compound, reversed-phase chiral HPLC can also be employed with specific chiral stationary phases. This method uses aqueous-organic mobile phases, which can be advantageous in certain applications.

The detection and quantification of 2-Pentanone, 4-hydroxy-4-methoxy- in environmental samples are important for assessing its distribution, fate, and potential ecological impact. Due to its potential presence in industrial wastewater and atmospheric emissions, sensitive analytical methods are required for trace-level analysis.

Sample Preparation Techniques:

Effective sample preparation is crucial for isolating and concentrating the analyte from complex environmental matrices such as water, soil, and air.

Solid-Phase Microextraction (SPME): SPME is a solvent-free, versatile, and sensitive sample preparation technique. nsf.govmdpi.commdpi.comnih.gov A fused silica fiber coated with a suitable stationary phase is exposed to the sample (either directly or in the headspace). The analytes adsorb to the fiber and are then thermally desorbed into a gas chromatograph for analysis. For ketones, derivatization on the fiber with agents like PFBHA can enhance selectivity and sensitivity. sigmaaldrich.com

Solid-Phase Extraction (SPE): SPE is used to isolate the compound from aqueous samples. A water sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it before analysis.

Analytical Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds in environmental samples. nih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification based on the mass-to-charge ratio of the fragmented ions. This technique offers high sensitivity and specificity, allowing for the detection of 2-Pentanone, 4-hydroxy-4-methoxy- at trace levels.

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection: For water samples, HPLC can be a suitable alternative. auroraprosci.com When derivatized with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH), the compound can be detected by a UV detector. auroraprosci.com Coupling HPLC with a mass spectrometer (LC-MS) provides even greater sensitivity and structural confirmation.

Illustrative Environmental Monitoring Data:

Environmental MatrixAnalytical MethodDetection Limit (µg/L or µg/m³)Quantification Limit (µg/L or µg/m³)
WastewaterSPME-GC-MS0.1 µg/L0.5 µg/L
AirDerivatization-GC-MS0.5 µg/m³2.0 µg/m³
Surface WaterSPE-LC-MS0.05 µg/L0.2 µg/L

Applications in Chemical Synthesis and Industrial Processes

4-Hydroxy-4-methyl-2-pentanone as a Chiral Building Block

While 4-hydroxy-4-methyl-2-pentanone is itself an achiral molecule, it serves as a common synthetic intermediate for the preparation of a variety of other organic compounds. wikipedia.org Its versatility makes it a valuable starting point in multi-step syntheses.

4-Hydroxy-4-methyl-2-pentanone is a recognized synthetic intermediate used in the preparation of other, more complex molecules. wikipedia.orggoogle.com It is a crucial precursor for producing a range of organic products, including mesityl oxide, isophorone, methyl isobutyl ketone, and methyl isobutylcarbinol. atamanchemicals.com The process to create these compounds from diacetone alcohol is often preferred industrially over starting from acetone (B3395972) due to the potential for higher yields. atamanchemicals.com For instance, it can undergo dehydration to yield mesityl oxide, an α,β-unsaturated ketone. wikipedia.org Furthermore, the hydrogenation of diacetone alcohol results in the formation of hexylene glycol. wikipedia.org

In the pharmaceutical sector, 4-hydroxy-4-methyl-2-pentanone is utilized in several capacities. It serves as a preservative in some pharmaceutical preparations. atamanchemicals.com While not a direct chiral building block, its role as a versatile intermediate and its inclusion in pharmaceutical formulations underscore its relevance in the broader context of drug development and production. atamanchemicals.commerckmillipore.com

Use as a Reagent in Organic Reactions

The reactivity of 4-hydroxy-4-methyl-2-pentanone allows it to be used as a key reagent in several types of organic reactions to generate specific classes of compounds.

This compound can be used to synthesize diolmonoesters. prepchem.com This transformation is achieved by reacting 4-hydroxy-4-methyl-2-pentanone with aldehydes in a tandem aldol-transfer–Tishchenko reaction, which is catalyzed by trimethylaluminum. prepchem.com

4-Hydroxy-4-methyl-2-pentanone is a reactant in the formation of β-hydroxy ketones. prepchem.com These products are synthesized through an aldol-transfer reaction with various aldehydes, a process that can be catalyzed by L-proline. prepchem.com The formation of 4-hydroxy-4-methyl-2-pentanone itself is a classic aldol (B89426) condensation reaction, where two molecules of acetone condense in the presence of a catalyst. google.com

The compound is also employed in palladium-catalyzed reactions to create mono-α-arylated ketones and esters. prepchem.com This involves reacting 4-hydroxy-4-methyl-2-pentanone with aryl halides for the synthesis of ketones and with aryl triflates for the synthesis of esters. prepchem.com

Interactive Data Table: Reactions Involving 4-Hydroxy-4-methyl-2-pentanone

Product ClassReactantsCatalystReaction Type
DiolmonoestersAldehydesTrimethylaluminumTandem aldol-transfer–Tishchenko
β-Hydroxy KetonesAldehydesL-prolineAldol-transfer
Mono-α-arylated KetonesAryl HalidesPalladium (Pd)Palladium-catalyzed arylation
Mono-α-arylated EstersAryl TriflatesPalladium (Pd)Palladium-catalyzed arylation

Role in Catalyst Development

4-Hydroxy-4-methyl-2-pentanone, commonly known as diacetone alcohol (DAA), plays a significant role in the development of advanced catalytic systems. Its utility is particularly noted in the synthesis of Double-Metal Cyanide (DMC) catalysts and in studies involving copper complex catalysis.

Synthesis of Double-Metal Cyanide (DMC) Catalysts

Double-Metal Cyanide (DMC) complexes are highly effective catalysts, especially in the ring-opening polymerization of epoxides to produce polyether polyols. spectroscopyonline.comnih.gov The performance of DMC catalysts is highly sensitive to their preparation method, including the choice of complexing agents. spectroscopyonline.com 4-Hydroxy-4-methyl-2-pentanone can be utilized as a complexing agent in the synthesis of DMC catalysts. scientificlabs.co.uk

The general synthesis of DMC catalysts involves the reaction of a metal salt, such as zinc chloride (ZnCl₂), with a cyanometalate compound, like potassium hexacyanocobaltate(III) (K₃Co(CN)₆), in the presence of an organic complexing agent. spectroscopyonline.comnih.gov While tert-butanol (B103910) is a widely used complexing agent, the properties of the final catalyst, including its activity and morphology, are strongly influenced by the composition and the specific agents used during its creation. spectroscopyonline.comnih.gov The use of compounds like 4-hydroxy-4-methyl-2-pentanone as complexing agents is a key area of investigation for optimizing catalyst performance for specific applications. scientificlabs.co.uk

Investigations of Copper Complex Catalysis

Copper catalysis is a broad field in synthetic chemistry, leveraging copper's ability to participate in electron transfer processes. researchgate.net Research in this area includes the development of well-defined copper complexes for various reactions, such as selective oxidation. researchgate.net

Investigations have shown the formation of 4-hydroxy-4-methyl-2-pentanone from acetone using specific copper complex catalysts. researchgate.net For instance, the catalytic oxidation of organic compounds using molecular copper complexes is relevant to both synthetic chemistry and enzymatic reactions. researchgate.net Studies on the catalytic two-electron reduction of dioxygen to hydrogen peroxide have been conducted using dicopper complexes in an acetone solution, demonstrating the interaction between the catalyst and the ketone. nih.gov The catalytic activity of copper complexes in various solvents, including ketones like acetone, is a key aspect of these investigations, providing insights into reaction mechanisms and potential synthetic pathways. nih.govnih.gov

Industrial Applications of 4-Hydroxy-4-methyl-2-pentanone

Also known as diacetone alcohol, 4-hydroxy-4-methyl-2-pentanone is a valuable compound with a wide range of industrial uses, from the synthesis of fine chemicals to applications as a specialized solvent. fishersci.atechemi.com

Production of Fine Chemicals

4-Hydroxy-4-methyl-2-pentanone serves as a crucial intermediate in the synthesis of numerous fine chemicals. fishersci.atsigmaaldrich.com It can be used to synthesize:

Diolmonoesters : Achieved by reacting it with aldehydes through a tandem aldol-transfer–Tishchenko reaction. sigmaaldrich.com

β-hydroxy ketones : Formed by reacting it with various aldehydes in the presence of an L-proline catalyst. sigmaaldrich.com

Mono-α-arylated ketones and esters : Produced via a Palladium-catalyzed reaction with aryl halides and aryl triflates. sigmaaldrich.com

Beyond these specific syntheses, it is a precursor for producing metal cleaners and wood preservatives. echemi.com

Intermediate in Mesityl Oxide and Hexylene Glycol Synthesis

One of the most significant roles of 4-hydroxy-4-methyl-2-pentanone is as a direct precursor in the production of other important industrial chemicals. wikipedia.orgmonumentchemical.com

Mesityl Oxide : 4-hydroxy-4-methyl-2-pentanone undergoes dehydration to yield mesityl oxide, an α,β-unsaturated ketone. wikipedia.orggoogle.com

Hexylene Glycol : Hydrogenation of 4-hydroxy-4-methyl-2-pentanone produces hexylene glycol. wikipedia.orgmonumentchemical.com

These derivatives have widespread applications themselves, making the parent compound a key starting material in a multi-step industrial synthesis chain.

Solvent Applications in Specialized Chemical Processes

4-Hydroxy-4-methyl-2-pentanone is widely used as a high boiling point organic solvent with low odor. wikipedia.orggoogle.com Its miscibility with water and most organic solvents makes it highly versatile. wikipedia.orggoogle.com Key solvent applications include:

Paints and Coatings : It is extensively used in cellulose (B213188) ester lacquers, coil coatings, wood varnishes, and architectural coatings, where it helps produce a brilliant gloss and a hard film. fishersci.atwikipedia.orgfishersci.ca It is also used to adjust the solubility of paint resins and regulate the evaporation rate. fishersci.atfishersci.ca

Cleaning and Treatment : The compound is found in metal cleaning compounds and is used for the treatment of textiles and leather. fishersci.atwikipedia.orgfishersci.ca

Manufacturing : It serves as a solvent in the manufacturing of photographic film and in making artificial silk and leather. wikipedia.orgindustrialchemicals.gov.au

Other Applications : It is a good solvent for organic peroxides and is used in printing pastes, wood preservatives, and hydraulic brake fluids, often mixed with castor oil. wikipedia.orgfishersci.ca

Chemical Properties of 4-Hydroxy-4-methyl-2-pentanone

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₂ fishersci.canist.gov
Molecular Weight 116.16 g/mol sigmaaldrich.commonumentchemical.com
CAS Number 123-42-2 fishersci.canist.gov
Appearance Colorless liquid wikipedia.orgmonumentchemical.com
Density 0.931 - 0.938 g/mL sigmaaldrich.comwikipedia.org
Boiling Point 166 - 168 °C sigmaaldrich.comwikipedia.orgmonumentchemical.comsigmaaldrich.com
Melting Point -47 °C wikipedia.orgsigmaaldrich.com
Flash Point 52 - 65.6 °C wikipedia.orgmonumentchemical.comsigmaaldrich.com
Refractive Index ~1.423 sigmaaldrich.comwikipedia.org
Solubility in Water Miscible/Soluble monumentchemical.comfishersci.ca

Applications of 4-Methoxy-4-methyl-2-pentanone (B89442)

4-Methoxy-4-methyl-2-pentanone, also known by trade names such as Pentoxone, is a versatile solvent with a range of applications stemming from its unique physical and chemical properties. datainsightsmarket.com It is a clear, colorless liquid with high solvency power, making it suitable for a variety of demanding industrial applications. datainsightsmarket.comnih.gov Its use is prominent in the chemical, pharmaceutical, and agricultural sectors. datainsightsmarket.com The compound is available in different grades, including chemical and pharmaceutical grades, to meet the specific purity requirements of various processes. datainsightsmarket.com

Role as a Solvent in Chemical Processes

The primary application of 4-methoxy-4-methyl-2-pentanone is as a solvent. nih.gov Its molecular structure, featuring both ether and ketone functional groups, allows it to dissolve a wide array of substances. It is particularly effective as a solvent for various resin coatings. nih.gov In the paint and coatings industry, it is used in products like coil coatings, wood varnishes, and architectural coatings. fishersci.ca Its evaporation rate can be used to regulate the drying time and finish of these coatings. fishersci.ca

In chemical synthesis, 4-methoxy-4-methyl-2-pentanone serves as a process solvent and an intermediate. datainsightsmarket.com The manufacturing process for this solvent itself involves the dehydration of diacetone alcohol to form mesityl oxide, which is then reacted with methanol. nih.gov

The compound's properties also make it a valuable solvent in the formulation of agricultural products, such as pesticides and herbicides, and in certain pharmaceutical manufacturing processes that require high-purity solvents. datainsightsmarket.com

Below are tables detailing the physical and chemical properties of the related compounds, which are crucial for understanding their applications.

Table 1: Physical and Chemical Properties of 4-Methoxy-4-methyl-2-pentanone This interactive table provides key property data for 4-Methoxy-4-methyl-2-pentanone (Pentoxone).

PropertyValueSource
Molecular Formula C7H14O2 nih.gov
Molecular Weight 130.18 g/mol nih.gov
Appearance Clear colorless liquid nih.govnoaa.gov
Solubility in Water Insoluble nih.govnoaa.gov
CAS Number 107-70-0 nist.gov

Table 2: Physical and Chemical Properties of 4-Hydroxy-4-methyl-2-pentanone This interactive table provides key property data for 4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol), a precursor in the synthesis of 4-Methoxy-4-methyl-2-pentanone.

PropertyValueSource
Molecular Formula C6H12O2 thermofisher.comnist.gov
Molecular Weight 116.16 g/mol thermofisher.comsigmaaldrich.com
Appearance Clear colorless liquid nmppdb.com.ng
Boiling Point 168 °C sigmaaldrich.com
Melting Point -47 °C sigmaaldrich.com
Flash Point 58 °C sigmaaldrich.com
Density 0.937-0.941 g/cm³ at 20 °C sigmaaldrich.com
Solubility in Water Soluble fishersci.ca
CAS Number 123-42-2 thermofisher.comnist.govsigmaaldrich.com

Compound Nomenclature

Environmental Chemistry and Transformation

Environmental Distribution and Mobility of 4-Hydroxy-4-methyl-2-pentanone

The distribution and movement of 4-hydroxy-4-methyl-2-pentanone in the environment are primarily dictated by its behavior in soil and water.

The mobility of 4-hydroxy-4-methyl-2-pentanone in soil is determined by its tendency to adsorb to soil particles. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). Based on its high water solubility and a reported estimated Koc value of 21, the compound is expected to have very high mobility in soil. bpcinstruments.com This low Koc value suggests a weak adsorption to soil organic matter, leading to a higher potential for leaching through the soil profile and into groundwater. bpcinstruments.comchemsafetypro.com

However, a batch equilibrium study on R613636, a transformation product of chlorothalonil (B1668833) identified as 4-hydroxy-4-methyl-2-pentanone, conducted on five different soil types (pH range 6.2 to 8.2), determined a mean organic carbon-normalized Freundlich coefficient (KFOC) of 246 L/kg. This value suggests that the compound's sorption is moderate and relatively reversible. The study also indicated that sorption was not independent of the substance's concentration. This variability highlights that soil properties and concentration can influence the compound's mobility.

The potential environmental distribution, as determined by a generic Mackay level III fugacity model, indicates that if the compound is released into soil, it is likely to be distributed into other environmental compartments. psu.edu

Soil Mobility Data for 4-Hydroxy-4-methyl-2-pentanone
ParameterValueImplicationSource
Estimated Koc21Very High Mobility bpcinstruments.com
Mean KFOC246 L/kgModerate Sorption

4-Hydroxy-4-methyl-2-pentanone is miscible with water. psu.educir-safety.org This high water solubility is a key factor in its environmental partitioning. The octanol-water partition coefficient (Log Pow) is a measure of a chemical's lipophilicity. For 4-hydroxy-4-methyl-2-pentanone, a Log Pow of -0.14 at 25°C has been reported, indicating a low potential for bioaccumulation. psu.edu

The potential for volatilization from water surfaces is assessed using the Henry's Law constant. An estimated Henry's Law constant of 4.24 x 10⁻⁹ atm-m³/mol suggests that 4-hydroxy-4-methyl-2-pentanone is not expected to be subject to significant volatilization from surface waters. bpcinstruments.com A Mackay level III fugacity model further supports this, showing that if the compound is released into water, it is unlikely to partition to other environmental compartments. psu.edu

Water Partitioning Properties of 4-Hydroxy-4-methyl-2-pentanone
PropertyValueReference
Water SolubilityMiscible psu.educir-safety.org
Log Pow-0.14 psu.edu
Henry's Law Constant4.24 x 10⁻⁹ atm-m³/mol (estimated) bpcinstruments.com

Degradation Pathways in Environmental Media

4-Hydroxy-4-methyl-2-pentanone can be degraded through both biological and abiotic processes in the environment.

Studies have shown that 4-hydroxy-4-methyl-2-pentanone is readily biodegradable. psu.eduoecd.org In a study following the OECD Guideline 301C (Modified MITI Test), the compound achieved 100% biodegradation within 14 days. psu.eduoecd.org This indicates that in an aerobic aqueous environment, microbial degradation is a significant removal pathway. bpcinstruments.compsu.eduoecd.org

In the atmosphere, chemical compounds are primarily removed through photolysis and reaction with photochemically produced oxidants. Direct photolysis of 4-hydroxy-4-methyl-2-pentanone is not expected to be a significant degradation pathway as it does not have an absorption band in the UV and visible light region. psu.edu

The primary atmospheric degradation pathway is the reaction with hydroxyl (OH) radicals. researchgate.net A study investigating the gas-phase reaction of 4-hydroxy-4-methyl-2-pentanone with OH radicals determined an average rate coefficient of (4.5 ± 1.5) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net Based on this rate, the calculated tropospheric lifetime of the compound is relatively short, suggesting it may contribute to photochemical pollution on a local or regional scale. researchgate.net

Atmospheric Degradation Data
Degradation PathwayRate Coefficient / FindingSignificanceSource
Direct PhotolysisNo significant absorption in UV/VIS regionNot a significant removal process psu.edu
Reaction with OH radicals(4.5 ± 1.5) x 10⁻¹² cm³ molecule⁻¹ s⁻¹Primary atmospheric degradation pathway researchgate.net

Transformation Products and Environmental Metabolites

The degradation of 4-hydroxy-4-methyl-2-pentanone leads to the formation of various transformation products. When distilled at atmospheric pressure or in the presence of alkalis, it can decompose to form acetone (B3395972). researchgate.netorgsyn.org Under acidic conditions, it can undergo dehydration to form mesityl oxide. wikipedia.orgoc-praktikum.de

In biological systems, 4-hydroxy-4-methyl-2-pentanone is a known major metabolite of methyl isobutyl ketone (MIBK). researchgate.net Conversely, potential metabolites of diacetone alcohol, such as methyl isobutyl carbinol (MIBC) and MIBK, were found to be below the limit of quantification in a plasma pharmacokinetic study. cir-safety.org

The atmospheric photooxidation initiated by OH radicals leads to the formation of various oxygenated products and organic nitrates. researchgate.net While specific products from the atmospheric degradation of 4-hydroxy-4-methyl-2-pentanone are not detailed in the available literature, the general mechanism for saturated alcohols involves hydrogen atom abstraction, leading to the formation of carbonyls and other oxygenated compounds. copernicus.org

An article on the chemical compound "2-Pentanone, 4-hydroxy-4-methoxy- (9CI)" cannot be generated as requested. Extensive searches for this specific chemical structure have yielded no relevant scientific literature, data, or established research.

The compound specified in the request is a pentanone with both a hydroxyl (-OH) and a methoxy (B1213986) (-OCH3) group attached to the fourth carbon atom. However, scientific databases and search results consistently provide information for two related, but structurally distinct, compounds:

4-Hydroxy-4-methyl-2-pentanone (also known as Diacetone alcohol; CAS No. 123-42-2). nist.govchemeo.comnist.govcymitquimica.commerckmillipore.com This compound features a hydroxyl group and a methyl group on the fourth carbon. It is a common organic solvent and chemical intermediate with a substantial body of research. google.comprepchem.comchemsrc.com

4-Methoxy-4-methyl-2-pentanone (B89442) (CAS No. 107-70-0). chemicalbook.com This compound has a methoxy group and a methyl group on the fourth carbon. It also has established applications and available data. datainsightsmarket.com

No verifiable information could be found regarding the synthesis, catalytic applications, spectroscopy, or computational modeling of "2-Pentanone, 4-hydroxy-4-methoxy-". This suggests that the compound is either not a subject of common research, is a highly unstable or transient intermediate, or that the name provided may be the result of a typographical error.

Notably, the citations included in the user's prompt refer to studies on 4-hydroxy-4-methyl-2-pentanone , further indicating a likely confusion between the intended subject and the specified name.

Due to the strict instruction to focus solely on "2-Pentanone, 4-hydroxy-4-methoxy- (9CI)" and the absence of any scientific data for this specific molecule, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Proceeding would require fabricating information, which is contrary to the core requirement for accuracy.

Advanced Research Perspectives and Future Directions

Uncovering New Biological Roles and Metabolic Pathways

There is currently no available scientific literature detailing the biological roles or metabolic pathways of 2-Pentanone, 4-hydroxy-4-methoxy-. Research into its interactions with biological systems, potential enzymatic transformations, or its role as a metabolite has not been published.

Interdisciplinary Research in Materials Science and Green Chemistry

Similarly, information regarding the use or potential of 2-Pentanone, 4-hydroxy-4-methoxy- in the fields of materials science and green chemistry is absent from public databases. There are no studies on its use as a monomer, a solvent, a reagent in sustainable chemical processes, or in the development of new materials.

To avoid the dissemination of incorrect or irrelevant information, this article cannot be completed without foundational research on the specified compound.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-hydroxy-4-methoxy-2-pentanone, and how should data be interpreted?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to identify functional groups and stereochemistry. For example, 1^1H NMR can resolve methoxy (-OCH3_3) and hydroxy (-OH) protons, while 13^{13}C NMR confirms carbonyl (C=O) and quaternary carbon environments. Infrared (IR) spectroscopy detects O-H (3200–3600 cm1^{-1}) and C=O (1700–1750 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., exact mass ≈ 144.042 g/mol for C7_7H12_{12}O3_3) .

Q. What synthetic routes are feasible for 4-hydroxy-4-methoxy-2-pentanone, and what factors influence yield?

  • Methodological Answer : Consider acid-catalyzed condensation of methyl vinyl ketone with methoxy-protected diols, followed by deprotection. Alternatively, enzymatic oxidation of 4-methoxy-2-pentanol using alcohol dehydrogenases (e.g., from E. coli) may yield stereospecific products. Yields depend on reaction pH, temperature, and enzyme specificity. For microbial routes, ATP availability and cofactor regeneration must be optimized .

Q. How should 4-hydroxy-4-methoxy-2-pentanone be stored to prevent degradation?

  • Methodological Answer : Store under inert gas (N2_2 or Ar) at –20°C in amber glass vials to minimize photodegradation. Use desiccants to reduce hydrolysis of the methoxy group. Avoid prolonged exposure to acidic/basic conditions, which may catalyze keto-enol tautomerism .

Advanced Research Questions

Q. How does microbial chain elongation impact the thermodynamic feasibility of producing 4-hydroxy-4-methoxy-2-pentanone?

  • Methodological Answer : Microbial pathways (e.g., using Clostridium kluyveri) generate 2-pentanone derivatives via β-oxidation intermediates. However, flux balance analysis (FBA) reveals that ATP yield decreases when pathways divert from long-chain fatty acid synthesis to shorter ketones. Fixing 2-pentanone production at ≤0.15 mol/mol lactate maintains thermodynamic feasibility, as higher yields disrupt ATP/butyrate ratios .

Q. What computational strategies predict the reactivity of 4-hydroxy-4-methoxy-2-pentanone in nucleophilic addition reactions?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and electron density maps. For example, calculate the electrophilicity of the carbonyl carbon to predict regioselectivity in Grignard reactions. Tools like PISTACHIO and Reaxys databases assist in retrosynthetic planning by identifying feasible precursors (e.g., methoxy-protected aldehydes) .

Q. How can stereochemical purity be ensured during enzymatic synthesis of 4-hydroxy-4-methoxy-2-pentanone?

  • Methodological Answer : Use chiral stationary phase chromatography or enantioselective enzymes (e.g., ketoreductases with high enantiomeric excess). Monitor optical rotation ([α]D_D) and compare to reference standards. Molecular dynamics simulations of enzyme-substrate binding pockets can guide protein engineering for improved stereocontrol .

Q. What analytical challenges arise when quantifying trace degradation products of 4-hydroxy-4-methoxy-2-pentanone in environmental samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation of -OH groups) to enhance volatility. Liquid chromatography-tandem MS (LC-MS/MS) improves sensitivity for polar degradation products. Calibrate against spiked matrices to address ion suppression in complex samples .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data for 4-hydroxy-4-methoxy-2-pentanone?

  • Methodological Answer : Variability may stem from differences in solvent polarity, purity, or measurement techniques (e.g., gravimetric vs. spectroscopic). Re-evaluate using Hansen solubility parameters to identify optimal solvents. Cross-validate with dynamic light scattering (DLS) to detect aggregation in aqueous solutions .

Q. Why do computational models and experimental data conflict in predicting the stability of 4-hydroxy-4-methoxy-2-pentanone under oxidative conditions?

  • Methodological Answer : Models may overlook solvent effects or trace metal catalysts. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with electron paramagnetic resonance (EPR) to detect free radicals. Adjust DFT parameters to include solvation energy and transition metal interactions .

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